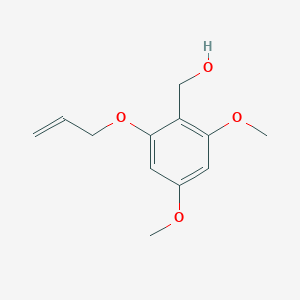

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

描述

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol (CAS: 1820712-30-8) is a synthetic benzyl alcohol derivative characterized by an allyloxy substituent at the 2-position and methoxy groups at the 4- and 6-positions of the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . Industrially, it is marketed as a high-purity (≥95%) compound for research and specialized applications, such as intermediates in organic synthesis or polymer chemistry .

属性

IUPAC Name |

(2,4-dimethoxy-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-16-12-7-9(14-2)6-11(15-3)10(12)8-13/h4,6-7,13H,1,5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHAXISKUVMLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OCC=C)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219954 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820712-30-8 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820712-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3-(allyloxy)propan-1-ol

- Reactants: Sodium hydride (NaH), dimethylformamide (DMF), and allyl alcohol.

- Procedure: In an oven-dried flask, NaH (1.5 equivalents, 60% dispersion in mineral oil) is charged with DMF and cooled to 0 °C. Allyl alcohol (5.7 equivalents) is added dropwise and stirred for 3 hours. This mixture is added to a solution of a chloro compound (1 equivalent) in tetrahydrofuran (THF). The reaction is stirred for 18 hours, then quenched with saturated aqueous ammonium chloride (NH4Cl). The aqueous layer is extracted with dichloromethane (CH2Cl2), and the combined organic extracts are washed with water and brine, dried with magnesium sulfate (MgSO4), and concentrated under vacuum. The product is purified via recrystallization from ethyl acetate.

Synthesis of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol via Allylation

- Reactants: 4-hydroxy benzaldehyde, allyl chloride, and potassium carbonate (K2CO3).

- Procedure: 4-hydroxy benzaldehyde (3 mmol), allyl chloride (15 mmol) and K2CO3 (6 mmol) are stirred in a round bottom flask.

Strategic Approach for Csp3-H Functionalization

- Cool dichloromethane to 0 °C. Add aluminum chloride (AlCl3). Add a solution of reactant in dichloromethane.

- Maintain the deep-red reaction mixture in 15% aqueous hydrochloric acid (75 mL). Separate the phases and wash the organic phase twice with water. Remove dichloromethane via distillation while adding ethanol. The crude mixture is purified using column chromatography (5% ethyl acetate in hexane).

- Add sodium borohydride (NaBH4) portionwise to a slurry of reactant in ethanol at -5 to 5 °C within 1 hour. The viscosity of the mixture will increase, so adequate mixing is necessary to reach complete conversion. After agitating for 1 hour, dibutylamine is added, and the product is isolated via column chromatography.

- Treat the product with NaBH4 (3 equivalents) in methanol at 0 °C for 30 minutes, then continue the reaction at room temperature for 4 hours. Evaporate the solvent and extract the reaction mixture in dichloromethane for direct use in catalysis without further purification.

Deprotection and Reduction

- Procedure: Treat a solution of the starting material in THF with tetrabutylammonium fluoride (TBAF) at 0 °C, then add water. Extract the mixture with ethyl acetate, dry the combined organic layers with MgSO4, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the product. Alternatively, the starting material can be reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to give the desired alcohol after purification.

Stock Solution Preparation

Table for preparing stock solutions of this compound:

| Prepare stock solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.4593 mL | 22.2965 mL | 44.5931 mL |

| 5 mM | 0.8919 mL | 4.4593 mL | 8.9186 mL |

| 10 mM | 0.4459 mL | 2.2297 mL | 4.4593 mL |

化学反应分析

Types of Reactions

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Allyloxy)-4,6-dimethoxybenzaldehyde or 2-(Allyloxy)-4,6-dimethoxybenzoic acid.

Reduction: Formation of 2-(Allyloxy)-4,6-dimethoxybenzyl alkane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Organic Synthesis

2-(Allyloxy)-4,6-dimethoxybenzyl alcohol serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can be used to synthesize more complex molecules through reactions such as:

- Esterification

- Alkylation

- Acylation

Material Science

The compound's unique chemical properties make it a candidate for use in developing advanced materials, such as polymers with specific functional characteristics. Its ability to modify surface properties can be explored in coatings and adhesives.

Case Study 1: Synthesis of Novel Antioxidants

A study investigated the synthesis of novel antioxidants derived from benzyl alcohol derivatives, including this compound. The research demonstrated that derivatives exhibited significant free radical scavenging activity, suggesting potential applications in food preservation and cosmetic formulations.

Case Study 2: Drug Development

In a pharmacological study focusing on structurally related compounds, researchers assessed the anti-inflammatory effects of various benzyl alcohol derivatives. The findings indicated that modifications to the benzyl structure enhanced bioactivity, highlighting the importance of exploring compounds like this compound for drug development.

作用机制

The mechanism of action of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.

相似化合物的比较

Key Insights :

- Allyloxy vs. Methoxy : The allyloxy group in this compound introduces steric bulk and π-electron density, favoring radical-mediated reactions or polymer modifications . In contrast, veratryl alcohol’s 3,4-dimethoxy configuration enables π-π interactions with lignin peroxidase, facilitating oxidation of recalcitrant substrates .

- Bioactivity : 4,6-Dimethoxy derivatives (e.g., 4,6-dimethoxyisobenzofuran-1(3H)-one) exhibit cytotoxicity against tumor cells, whereas this compound lacks reported biological activity .

Adsorption and Environmental Behavior

- 3,4-Dimethoxybenzyl Alcohol : Demonstrates high adsorption efficiency (98.5% removal) on SiO₂-impregnated activated carbon due to resonance effects from methoxy groups and hydrogen bonding with adsorbents .

Research Trends and Market Outlook

生物活性

2-(Allyloxy)-4,6-dimethoxybenzyl alcohol (CAS No. 1820712-30-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of an allyloxy group and two methoxy substituents on a benzyl alcohol framework. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.253 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 361.4 °C

- Flash Point : 172.3 °C

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown promising antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.

- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with enzymes or receptors involved in oxidative stress and inflammation pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various benzyl alcohol derivatives, including this compound. Using the DPPH radical scavenging assay, the compound demonstrated significant radical scavenging activity compared to controls.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.3 |

| Ascorbic Acid (Control) | 10.5 |

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study 3: Anti-inflammatory Potential

Research focusing on anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha in LPS-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

常见问题

Q. What are the optimal synthetic routes for 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol?

- Methodological Answer : The compound can be synthesized via allylation of 4,6-dimethoxybenzyl alcohol using allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Protection of the hydroxyl group prior to allylation may be necessary to avoid side reactions. For example, a benzyl protection strategy (using BnCl) followed by deprotection via hydrogenolysis could improve yields. A three-step synthesis (reduction, chloride formation, esterification) similar to the preparation of (±)-3,4-dimethoxybenzyl-4-methyloctanoate can be adapted.

- Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 4,6-Dimethoxybenzaldehyde, NaBH₄, MeOH | ~85% |

| 2 | Allyl bromide, K₂CO₃, DMF, 60°C | ~70% |

| 3 | Deprotection (if applicable) | ~90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify allyloxy protons (δ 5.8–6.1 ppm for CH₂=CH₂), methoxy groups (δ ~3.8 ppm), and the benzyl alcohol -OH (δ 1.5–2.5 ppm, broad). Aromatic protons appear as distinct singlets due to symmetry (positions 4 and 6 are methoxy-substituted).

- IR Spectroscopy : Confirm O-H stretch (~3200–3500 cm⁻¹), C-O-C (allyl ether, ~1100 cm⁻¹), and aromatic C-H bends.

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ expected at m/z 239.1184 (C₁₂H₁₆O₄).

- Refer to NIST spectral databases for validation .

Advanced Research Questions

Q. How do the adsorption properties of this compound compare to structurally similar benzyl alcohols on modified activated carbon?

- Methodological Answer : Adsorption can be modeled using Freundlich (heterogeneous surfaces) or Langmuir (monolayer adsorption) isotherms. For 3,4-dimethoxybenzyl alcohol, Freundlich constants (Kf = 12.3–15.7 mg/g) and R² values (0.979–0.992) indicate strong π-π interactions between the aromatic ring and activated carbon’s carboxyl groups . The allyloxy group in the target compound may introduce steric hindrance, reducing adsorption capacity.

- Experimental Design :

- Prepare SiO₂-impregnated activated carbon .

- Test adsorption at varying pH (3–9) and concentrations (10–200 mg/L).

- Fit data to Freundlich (logqₑ vs. logCₑ) and Langmuir (Cₑ/qₑ vs. Cₑ) models.

Q. What enzymatic systems could interact with this compound, and how can assays be designed to study these interactions?

- Methodological Answer : Glucose-methanol-choline (GMC) oxidoreductases, such as aryl-alcohol oxidase, may oxidize the benzyl alcohol moiety to 2-(allyloxy)-4,6-dimethoxybenzaldehyde.

- Assay Protocol :

Substrate Preparation : Dissolve the compound in DMSO (final conc. ≤1% v/v).

Enzyme Source : Purify GMC oxidoreductase from Aspergillus niger or recombinant systems.

Activity Measurement : Monitor aldehyde formation at 280 nm (ε = 15,000 M⁻¹cm⁻¹) or via HPLC .

Controls : Include 2,4-dimethoxybenzyl alcohol as a positive control .

Q. How can contradictions in adsorption data (e.g., differing R² values across isotherm models) be resolved?

- Methodological Answer : Discrepancies arise from model assumptions (e.g., Freundlich assumes multilayer adsorption; Langmuir assumes homogeneity). For 3,4-dimethoxybenzyl alcohol, Freundlich R² (0.979–0.992) outperformed Langmuir (0.934–0.981) , suggesting surface heterogeneity. To resolve contradictions:

- Perform statistical validation (AIC/BIC criteria).

- Cross-validate with thermodynamic parameters (ΔG° < 0 for spontaneity).

- Use hybrid models (e.g., Redlich-Peterson) for complex systems.

Data Contradiction Analysis

- Example : Conflicting R² values in adsorption studies may indicate competing interactions (e.g., hydrogen bonding vs. π-π stacking). For the target compound, the allyloxy group’s electron-withdrawing effect could reduce resonance stabilization compared to 3,4-dimethoxybenzyl alcohol, leading to lower Kf values. Validate with XPS analysis to quantify surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。